Cas no 931-20-4 (1-Methylpiperidin-2-one)

1-Methylpiperidin-2-one structure
1-Methylpiperidin-2-one structure
Product name:1-Methylpiperidin-2-one
CAS No:931-20-4
MF:C6H11NO
Molecular Weight:113.157641649246
CID:804940
PubChem ID:13603

1-Methylpiperidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-Methylpiperidin-2-one
    • 1-Methyl-2-piperidone
    • 2-Piperidinone,1-methyl-
    • 1-methyl-2-piperidinon
    • 1-Methyl-2-piperidinone
    • 1-methyl-2-piperidon
    • 1-Methylpiperidin-2-on
    • 1-methyl-piperidinone
    • 2-Piperidone,1-methyl
    • N(1)-methyl-2-piperidone
    • N-Methyl-2-piperidinone
    • N-methyl-2-piperidone
    • N-methylpiperidin-2-one
    • n-methylvalerolactam
    • 1-Methyl-2-piperidinone (ACI)
    • 2-Piperidone, 1-methyl- (6CI, 7CI, 8CI)
    • 1-Methyl-6-oxopiperidine
    • N-Methyl-δ-valerolactam
    • N-Methylpiperidone
    • NSC 67384
    • インチ: 1S/C6H11NO/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3
    • InChIKey: GGYVTHJIUNGKFZ-UHFFFAOYSA-N
    • SMILES: O=C1CCCCN1C

計算された属性

  • 精确分子量: 113.08400
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 101
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 何もない
  • 互变异构体数量: 2

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 0.997 g/mL at 25 °C(lit.)
  • Boiling Point: 105-106 °C/12 mmHg(lit.)
  • フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >
  • Refractive Index: n20/D 1.482
  • PSA: 20.31000
  • LogP: 0.56660
  • Solubility: 未確定

1-Methylpiperidin-2-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NA 1993 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • FLUKA BRAND F CODES:3-10
  • RTECS号:TO0124000
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

1-Methylpiperidin-2-one 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

1-Methylpiperidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM180636-10g
1-Methylpiperidin-2-one
931-20-4 95%
10g
$286 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02786-10g
1-Methylpiperidin-2-one
931-20-4 99%
10g
¥2248.0 2024-07-19
Alichem
A129005165-25g
1-Methylpiperidin-2-one
931-20-4 95%
25g
$683.40 2023-08-31
Oakwood
240152-5g
1-Methylpiperidin-2-one
931-20-4 90%
5g
$140.00 2024-07-19
Oakwood
240152-250mg
1-Methylpiperidin-2-one
931-20-4 90%
250mg
$18.00 2024-07-19
Oakwood
240152-1g
1-Methylpiperidin-2-one
931-20-4 90%
1g
$30.00 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-250467-10g
N-Methyl-2-piperidone,
931-20-4
10g
¥1406.00 2023-09-05
Aaron
AR003ASG-25g
1-Methyl-2-piperidone
931-20-4 95%
25g
$923.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSW059-10g
1-methylpiperidin-2-one
931-20-4 95%
10g
¥3182.0 2024-04-15
A2B Chem LLC
AB52852-25g
1-Methyl-2-piperidone
931-20-4 95%
25g
$534.00 2024-04-19

1-Methylpiperidin-2-one 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride ,  18-Crown-6 Solvents: Tetrahydrofuran
Reference
Stereoselective Conjugate Addition of Cyanide
Convine, Nicola Jane, 2005, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Titanium isopropoxide Solvents: 1,2-Dichloroethane
Reference
Titanium tetraisopropoxide-mediated lactamizations
Mader, Mary; Helquist, Paul, Tetrahedron Letters, 1988, 29(25), 3049-52

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Iodosylbenzene Solvents: Water
Reference
Hypervalent iodine oxidation of amines using iodosobenzene: synthesis of nitriles, ketones and lactams
Moriarty, Robert M.; Vaid, Radhe K.; Duncan, Michael P.; Ochiai, Masahito; Inenaga, Minako; et al, Tetrahedron Letters, 1988, 29(52), 6913-16

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ethylenediaminetetraacetic acid ,  Mercuric acetate Solvents: Dichloromethane
Reference
Preparation of lactams via oxidation of cyclic, tertiary and secondary amines with mercury(II)-EDTA complex in alkaline medium
Wenkert, Ernest; Angell, E. Charles, Synthetic Communications, 1988, 18(12), 1331-7

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Ruthenium Solvents: Methanol ,  Water
Reference
Preparation of lactams
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  20 °C; 20 min, 20 °C
Reference
Synthesis of N-methyl-2-piperidone
Wang, Haiyang; Xu, Haoran; Zang, Na; Wang, Shoukai, Jingxi Huagong Zhongjianti, 2010, 40(1), 52-53

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Solvents: Diethyl ether ;  90 h, rt
Reference
A novel and efficient oxidation of 1,2-amino alcohols to dialkylamides
Garcia-Valverde, Maria; Pedrosa, Rafael; Vicente, Martina, Synlett, 2002, (12), 2092-2094

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Reactions of silyllithium reagents with tertiary amides
Mack, Stephen R., 1997, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
Reference
Rearrangement of α-aminoketones during Clemmensen reduction. III. Contraction of a seven-membered ring in the monocyclic series
Leonard, Nelson J.; Barthel, Eric Jr., Journal of the American Chemical Society, 1949, 71, 3098-100

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Toluene ;  12 h, 100 °C; 100 °C → rt
Reference
Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride
Cheng, Hong-Gang; Pu, Maoping; Kundu, Gourab; Schoenebeck, Franziska, Organic Letters, 2020, 22(1), 331-334

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Reference
Fluorination studies using difluoroiodotoluene
Greaney, Michael Francis, 1999, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Alumina ,  Gold Solvents: Water ;  24 h, 80 °C
Reference
Supported Gold Nanoparticles for Efficient α-Oxygenation of Secondary and Tertiary Amines into Amides
Jin, Xiongjie; Kataoka, Kengo; Yatabe, Takafumi; Yamaguchi, Kazuya; Mizuno, Noritaka, Angewandte Chemie, 2016, 55(25), 7212-7217

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonium chloride
Reference
N-Alkylation of amines and amides catalyzed by ammonium halides
Kashiwagi, Hiroshi; Enomoto, Saburo, Nippon Kagaku Kaishi, 1980, (2), 279-81

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Chlorodimethylsilane ,  Trimethylsilyl triflate
Reference
N-methylation of lactams with the use of silicon-containing reagents
Shipov, A. G.; Kramarova, E. P.; Artamkina, O. B.; Baukov, Yu. I., Zhurnal Obshchei Khimii, 1989, 59(11), 2629-30

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  24 h, rt
Reference
Asymmetric synthesis and evaluation of α-quaternary chiral lactam derivatives as novel anticancer agents
Lee, Hwanhyuk; Hwang, Su Jung; Jung, Jisung; Hong, Suckchang; Lee, Myungmo; et al, Archives of Pharmacal Research, 2014, 37(10), 1264-1270

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Ruthenium-catalyzed amidation of nitriles with amines. A novel, facile route to amides and polyamides
Murahashi, Shunichi; Naota, Takeshi; Saito, Eiichiro, Journal of the American Chemical Society, 1986, 108(24), 7846-7

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Gold ,  Silica Solvents: 1,4-Dioxane ,  Water ;  1 min, rt; rt → 100 °C; 4 h, 100 °C
Reference
Aerobic Oxidation of Cyclic Amines to Lactams Catalyzed by Ceria-Supported Nanogold
Dairo, Taiwo O.; Nelson, Nicholas C.; Slowing, Igor I.; Angelici, Robert J.; Woo, L. Keith, Catalysis Letters, 2016, 146(11), 2278-2291

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Triethyl orthoformate Solvents: Ethanol
1.2 -
1.3 Reagents: Sodium iodide Solvents: Acetonitrile
Reference
A simple, one-flask transformation of ketones to N-methyllactams
Hoffman, Robert V.; Salvador, James M., Tetrahedron Letters, 1991, 32(22), 2429-32

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: 4-Phenyl-3-buten-2-one Catalysts: Dihydrotetrakis(triphenylphosphine)ruthenium Solvents: 1,2-Dimethoxyethane
Reference
Ruthenium-catalyzed transformations of amino alcohols to lactams
Naota, Takeshi; Murahashi, Shunichi, Synlett, 1991, (10), 693-4

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → 25 °C; 30 min, 25 °C; 25 °C → 0 °C
1.2 0 °C; 0 °C → 25 °C; 16 h, 25 °C
Reference
Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates
Lavinda, Olga; Witt, Collin H. ; Woerpel, K. A., Angewandte Chemie, 2022, 61(14),

1-Methylpiperidin-2-one Raw materials

1-Methylpiperidin-2-one Preparation Products

1-Methylpiperidin-2-one 関連文献

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Amadis Chemical Company Limited
(CAS:931-20-4)1-Methylpiperidin-2-one
A859866
Purity:99%/99%
はかる:5g/25g
Price ($):262.0/917.0